3-Chloroisoquinoline
Overview
Description
Mechanism of Action
Mode of Action
Isoquinolines, a class of compounds to which 3-chloroisoquinoline belongs, are known to demonstrate a wide range of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Ingenol mebutate is synthesized from ingenol, which is extracted from the sap of Euphorbia peplus. The synthesis involves esterification of ingenol with angelic acid to form ingenol-3-angelate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of ingenol mebutate involves large-scale extraction of ingenol from Euphorbia peplus, followed by its esterification with angelic acid. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ingenol mebutate undergoes various chemical reactions, including:
Oxidation: Ingenol mebutate can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert ingenol mebutate into its reduced forms.
Substitution: Ingenol mebutate can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ingenol mebutate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of ingenol mebutate include various oxidized and reduced forms of the compound, as well as substituted derivatives .
Scientific Research Applications
Ingenol mebutate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluorouracil: A topical antineoplastic agent used in the treatment of actinic keratosis and other skin conditions.
Imiquimod: An immune response modifier used to treat actinic keratosis and certain types of skin cancer.
Diclofenac: A nonsteroidal anti-inflammatory drug used in the treatment of actinic keratosis.
Uniqueness of Picato
Picato is unique in its rapid induction of apoptosis and its ability to activate protein kinase C, which distinguishes it from other compounds used in the treatment of actinic keratosis . Its mechanism of action involves both direct cytotoxic effects and immune-mediated responses, making it a versatile and effective treatment option .
Properties
IUPAC Name |
3-chloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCMFADZMOYDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348833 | |
Record name | 3-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-45-9 | |
Record name | 3-Chloroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19493-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-Chloroisoquinoline?
A: Several methods have been reported for synthesizing this compound. One approach involves the reaction of 3-alkoxyisoquinolines with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, ] Another method utilizes a Vilsmeier reaction, employing POCl3 and DMF as reagents. []
Q2: What is the significance of the chlorine atom in the 3-position of isoquinoline?
A: The chlorine atom in this compound serves as a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position. For instance, it reacts with thiolate ions to yield 4-(methylthio)isoquinoline. [] Additionally, palladium-catalyzed reactions enable the introduction of amino groups, expanding the possibilities for structural modifications. []
Q3: How does the reactivity of this compound differ from its 4-halo counterparts?
A: Interestingly, this compound exhibits distinct reactivity compared to 4-haloisoquinolines. In the presence of amide and thiomethoxide ions, this compound preferentially undergoes nucleophilic aromatic substitution (SNAr) with the amide ion to produce 3-aminoisoquinoline. In contrast, 4-haloisoquinolines favor reaction with thiolate ions. This difference highlights the influence of the halogen position on the reaction pathway. []
Q4: Can this compound be used to synthesize more complex isoquinoline derivatives?
A: Yes, this compound acts as a valuable precursor for synthesizing diverse isoquinoline derivatives. For example, it can be converted into this compound-4-aldehydes through specific reactions. [, ] These aldehydes, in turn, can be further modified via oxidation, reduction, or nucleophilic substitution at the 3-position, expanding the range of accessible compounds. [, ]
Q5: Are there any specific applications of this compound derivatives in medicinal chemistry?
A: While the provided research doesn't directly explore biological applications, one study demonstrates the synthesis of a nevirapine analogue from 4-amino-3-chloroisoquinoline. [] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This example suggests potential applications of this compound derivatives in medicinal chemistry, specifically in developing antiviral agents.
Q6: How can the reactivity of this compound be exploited for building larger structures?
A: The research demonstrates the use of this compound in constructing biisoquinolines. [] Under specific conditions involving zinc reduction and nickel catalysis, 1-aryl-3-chloroisoquinolines are converted into 3,3′-biisoquinolines. This coupling reaction highlights the potential of this compound as a building block for synthesizing more extensive molecular architectures.
Q7: What are the limitations of using this compound in synthesis?
A: While this compound offers valuable reactivity, certain limitations exist. For instance, attempts to directly lithiate the 3-position have proven unsuccessful, leading to either deprotonation or complex reaction mixtures. [] This observation suggests potential challenges in directly modifying the 3-position with organolithium reagents.
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